5-(4-Methoxyphenyl)oxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)9-6-12-10(16-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKFIVEXNHKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: 5-(4-Hydroxyphenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-Methoxyphenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4-Methoxyphenyl)oxazole-2-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and case studies.
Overview
This compound is a heterocyclic compound characterized by an oxazole ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 219.19 g/mol.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for the creation of diverse derivatives.
Biology
- Antimicrobial Properties : Studies have indicated that this compound exhibits potential antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research suggests that the compound may inhibit certain cancer cell lines, indicating its potential as an anticancer agent. Mechanistic studies are ongoing to elucidate its pathways of action.
Medicine
- Therapeutic Agent : Due to its bioactive properties, this compound is being explored as a therapeutic agent for various conditions, including inflammation and infections.
- Drug Development : The compound's unique structure allows it to interact with specific molecular targets, which is crucial in drug design and development.
Data Tables
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates diverse chemical reactions |
| Biology | Antimicrobial and anticancer studies | Inhibits growth of certain pathogens |
| Medicine | Potential therapeutic agent | Anti-inflammatory and anti-infective effects |
Case Study 1: Antimicrobial Activity
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Properties
In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Further investigations are required to identify specific molecular targets involved in this process.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivities. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Insights :
- Substituent Position : The placement of the methoxyphenyl and carboxylic acid groups significantly impacts reactivity and intermolecular interactions. For example, 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid has a higher melting point (239–242°C) due to enhanced hydrogen bonding from the C5 carboxylic acid and steric effects of the C4 methyl group .
- Electron-Donating vs.
Biological Activity
5-(4-Methoxyphenyl)oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₉NO₃
- CAS Number : 1019-93-8
The synthesis typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate oxazole precursor under acidic conditions, followed by carboxylation to yield the final product. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.
- Cytotoxicity : The compound exhibits notable cytotoxic effects against several human tumor cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC₅₀ values reported range from sub-micromolar to low micromolar concentrations, indicating potent activity.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that treatment with the compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated cells, suggesting a pathway that activates apoptotic signaling cascades.
Case Studies and Research Findings
- Study on MCF-7 Cells : In a study investigating the effects on MCF-7 breast cancer cells, it was found that this compound significantly increased apoptosis rates compared to untreated controls. Western blot analysis indicated elevated expression levels of p53 and cleaved PARP, further supporting its role in apoptosis induction.
- Combination Therapy : Another research effort combined this compound with standard chemotherapeutics such as doxorubicin. The combination showed synergistic effects, enhancing cytotoxicity against resistant cancer cell lines, which may offer new avenues for overcoming drug resistance in cancer therapy.
- In Vivo Studies : Preliminary in vivo studies using murine models have indicated that this compound reduces tumor growth significantly compared to controls, with minimal toxicity observed in normal tissues.
Q & A
What are the common synthetic routes for 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, such as condensation of substituted oxazole precursors with carboxylic acid derivatives. For example, analogous oxazole-carboxylic acids are synthesized via cyclization reactions using chloroacetic acid or thiosemicarbazide intermediates under reflux conditions in DMF/acetic acid mixtures . Characterization is achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
How can reaction conditions be optimized to improve yield and purity?
Level: Advanced
Answer:
Key parameters include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Catalyst use : Sodium acetate or similar bases improve cyclization kinetics.
- Purification : Recrystallization from DMF-ethanol mixtures or column chromatography refines purity. Continuous flow reactors may enhance scalability .
What spectroscopic techniques validate the compound’s structure?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxyphenyl aromatic signals at δ 7.5–8.0 ppm and oxazole ring carbons at ~160 ppm) .
- IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and oxazole C=N/C-O bonds (1650–1750 cm⁻¹) .
- HRMS : Verifies molecular ion ([M+H]⁺ calculated for C₁₁H₉NO₄: 220.06) .
How can contradictory biological activity data between derivatives be resolved?
Level: Advanced
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl in oxazole-carboxylic acids, where electron-donating groups enhance solubility but reduce enzyme affinity) .
- Statistical Models : Multivariate regression identifies confounding variables (e.g., logP, hydrogen bond donors) .
- In Silico Docking : Predict binding modes to target enzymes (e.g., antimicrobial targets in oxazolo-pyridine derivatives) .
What safety protocols are essential for handling this compound?
Level: Basic
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
How to design enzyme inhibition assays for this compound?
Level: Advanced
Answer:
- Target Selection : Prioritize enzymes with oxazole-binding pockets (e.g., cyclooxygenase or kinase families).
- Assay Setup : Use fluorescence-based or calorimetric (ITC) methods to measure IC₅₀ values.
- Controls : Include positive inhibitors (e.g., indomethacin for COX) and validate with molecular docking (e.g., AutoDock Vina) .
What role does the methoxyphenyl group play in reactivity?
Level: Basic
Answer:
The 4-methoxyphenyl substituent:
- Electron Donation : Enhances oxazole ring stability via resonance.
- Solubility : Increases hydrophilicity compared to halogenated analogs (e.g., 4-chlorophenyl derivatives) .
- Steric Effects : Minimal steric hindrance allows planar conformation for π-π stacking in crystal structures .
How to predict pharmacokinetic properties computationally?
Level: Advanced
Answer:
- QSAR Models : Use descriptors like topological polar surface area (TPSA, ~61.6 Ų for similar compounds) to predict absorption .
- Molecular Dynamics : Simulate membrane permeability (e.g., Blood-Brain Barrier penetration via logBB).
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) .
What methods quantify purity and batch consistency?
Level: Basic
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥97% purity thresholds .
- Melting Point Analysis : Compare to literature values (e.g., mp 147–151°C for this compound) .
- TLC : Monitor reaction progress with ethyl acetate/hexane mobile phases.
How to structure a SAR study for derivative libraries?
Level: Advanced
Answer:
- Substituent Variation : Synthesize analogs with substituents at the phenyl (e.g., -F, -Cl, -NO₂) or oxazole positions .
- Bioactivity Screening : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays).
- Data Correlation : Use clustering algorithms (e.g., PCA) to link structural features (e.g., logP, TPSA) to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
